2-Heptyl-4-hydroxyquinoline n-oxide

概要

説明

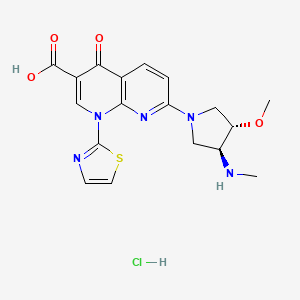

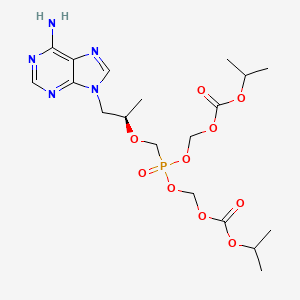

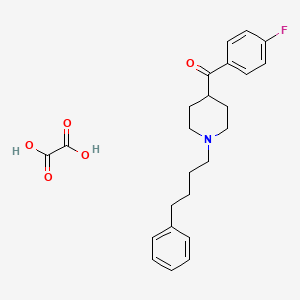

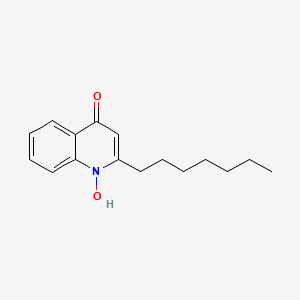

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a naturally occurring antagonist of dihydrostreptomycin . It is a monohydroxyquinoline and a quinoline N-oxide . It is known to inhibit NADH and succinate oxidation by mitochondria .

Molecular Structure Analysis

The molecular formula of 2-Heptyl-4-hydroxyquinoline n-oxide is C16H21NO2 . It belongs to the class of organic compounds known as 4-hydroxy-2-alkylquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Heptyl-4-hydroxyquinoline n-oxide include a molecular weight of 259.34 . It is a white to off-white crystalline solid . It is soluble in DMSO (up to 8 mg/ml with warming), or in Ethanol (up to 13 mg/ml with warming) .科学的研究の応用

Clinical Applications Antistaphylococcal Agent

2-Heptyl-4-hydroxyquinoline N-oxide has been identified as an active substance produced by clinical isolates of Pseudomonas aeruginosa. It exhibits inhibitory effects on the growth of Staphylococcus aureus and other Gram-positive organisms. This compound has been characterized as a mixture of 2-heptyl-4-hydroxyquinoline N-oxide and its homologues, highlighting its potential as an antistaphylococcal agent .

Inhibition of Dihydrocozymase-Oxidase Activity

This compound has also been noted for its ability to inhibit dihydrocozymase-oxidase activity in heart-muscle preparations and certain cell-free bacterial preparations, indicating a possible role in affecting bacterial metabolism or cellular respiration processes .

Impact on Photosynthesis Inhibition of the Hill Reaction

In plant biology, 2-heptyl-4-hydroxyquinoline N-oxide has been observed to exert two modes of inhibition on the Hill reaction in spinach chloroplasts. This suggests a potential application in studying photosynthetic processes and possibly developing inhibitors that could regulate or modify photosynthesis .

作用機序

Target of Action

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) primarily targets the mitochondrial respiratory chain and photosynthetic electron flow . It specifically inhibits the Fumarate reductase flavoprotein subunit , Fumarate reductase iron-sulfur subunit , Fumarate reductase subunit C , Fumarate reductase subunit D , Formate dehydrogenase , and NapC/NirT cytochrome c family protein . These targets play crucial roles in the electron transport chain, contributing to energy production in cells.

Mode of Action

HQNO acts as a potent inhibitor of the mitochondrial type II NADH:quinone oxidoreductase (NDH-2) . It binds to the Q-site of NDH-2 , thereby inhibiting the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the electron transport chain.

Biochemical Pathways

The inhibition of NDH-2 by HQNO affects the electron transport chain , a crucial biochemical pathway involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Pharmacokinetics

It is soluble in dmso and ethanol, which may influence its bioavailability .

Result of Action

The primary molecular effect of HQNO’s action is the inhibition of the electron transport chain, leading to a decrease in ATP production . This can have various cellular effects, depending on the specific cell type and metabolic context. For example, in bacteria, this can lead to a decrease in growth and proliferation .

Action Environment

The action, efficacy, and stability of HQNO can be influenced by various environmental factors. For instance, its solubility in DMSO and ethanol suggests that the presence of these solvents can affect its bioavailability . Additionally, the pH of the environment could potentially influence the ionization state of HQNO, which may in turn affect its interaction with its targets . .

Safety and Hazards

特性

IUPAC Name |

2-heptyl-1-hydroxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVCUOZYWNYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955644 | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptyl-4-hydroxyquinoline n-oxide | |

CAS RN |

341-88-8 | |

| Record name | 2-heptyl-4-hydroxyquinoline N-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex, a key enzyme involved in the electron transport chain of both bacteria and mitochondria [, , , , , , ]. This inhibition disrupts the electron flow, ultimately hindering the production of ATP, the primary energy currency of cells [, , ]. Consequently, HQNO exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, and can also induce programmed cell death and autolysis in Pseudomonas aeruginosa [, , ].

A:

- Spectroscopic Data: Characterized by UV, IR, NMR, and FAB-MS. Refer to publication [] for detailed spectral data.

A: HQNO demonstrates remarkable stability under various conditions. It can withstand high temperatures (up to 121°C for 10 minutes) and extreme pH conditions (stable in 1N HCl and 1N NaOH for 24 hours) without significant loss of activity []. This stability makes it a promising candidate for various applications.

A: While the provided research does not explicitly mention computational studies on HQNO itself, the structure-activity relationship (SAR) of alkyl quinolones, a class of molecules to which HQNO belongs, has been investigated []. Further computational studies could provide valuable insights into the binding interactions of HQNO with its target and guide the design of novel inhibitors.

A: The SAR of HQNO and its analogs highlights the importance of the alkyl side chain and the N-oxide moiety for its activity. Modification of these structural features can significantly impact its potency and selectivity. For instance, the reduced form of HQNO, 2-heptyl-4-hydroxyquinoline, exhibits lower activity against Staphylococcus aureus compared to HQNO [].

A: Studying HQNO and similar molecules benefits from established techniques like spectrophotometry, potentiometric titration, and bacterial growth assays [, , , , , ]. Additionally, advanced imaging techniques like hyperspectral Raman chemical imaging are being employed to study the spatiotemporal distribution of HQNO in bacterial communities [].

A: The discovery of HQNO's potent inhibitory effect on the cytochrome bc1 complex marked a significant milestone in understanding bacterial and mitochondrial respiration [, , ]. Subsequent research has unveiled its role as an antimicrobial agent [, ] and as a key molecule mediating interspecies interactions within bacterial communities [, , ].

A: Yes, research on HQNO spans various disciplines, including microbiology, biochemistry, chemical biology, and medicine. Understanding its mechanism of action has implications for developing novel antimicrobial strategies [] and exploring its potential as a tool to manipulate microbial communities for beneficial purposes, such as bioremediation or improving human health [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。